![molecular formula C4H9ClF3NS B6606987 (2R)-1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride CAS No. 2703736-22-3](/img/structure/B6606987.png)
(2R)-1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-[(Trifluoromethyl)sulfanyl]propan-2-amine hydrochloride is a trifluoromethylated amine compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a sulfur atom, which is further connected to a propan-2-amine structure. The presence of the trifluoromethyl group significantly influences the compound's reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride typically involves the trifluoromethylation of secondary amines. One common method uses trifluoromethanesulfonic acid (CF3SO2OH) or sodium trifluoromethanesulfonate (CF3SO2Na) as the trifluoromethylating agent. The reaction is usually carried out under mild conditions to ensure good functional group tolerance and high yield.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or large-scale batch processes. These methods aim to optimize reaction conditions, such as temperature, pressure, and reaction time, to achieve high efficiency and scalability.
化学反応の分析
Types of Reactions: (2R)-1-[(Trifluoromethyl)sulfanyl]propan-2-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of the compound can yield corresponding sulfones or sulfoxides.
Reduction: Reduction reactions can produce the corresponding amine or amide derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted amines or ethers.
科学的研究の応用
(2R)-1-[(Trifluoromethyl)sulfanyl]propan-2-amine hydrochloride has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of trifluoromethylated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical studies, aiding in the investigation of enzyme mechanisms and metabolic pathways.
Medicine: The compound's unique properties make it a candidate for drug development, particularly in the design of new therapeutic agents with enhanced metabolic stability and lipophilicity.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its trifluoromethyl group's ability to improve product performance.
作用機序
The mechanism by which (2R)-1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, contributing to its efficacy.
類似化合物との比較
(2R)-1-[(Trifluoromethyl)sulfanyl]propan-2-amine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:
(2R)-1-[(Methyl)sulfanyl]propan-2-amine hydrochloride: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
(2R)-1-[(Ethyl)sulfanyl]propan-2-amine hydrochloride: Contains an ethyl group instead of a trifluoromethyl group, leading to variations in chemical behavior.
(2R)-1-[(Propyl)sulfanyl]propan-2-amine hydrochloride: Features a propyl group, which affects the compound's physical and chemical properties.
These comparisons highlight the unique characteristics of this compound and its potential advantages in various applications.
特性
IUPAC Name |
(2R)-1-(trifluoromethylsulfanyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NS.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIZDVFVYYMTMV-AENDTGMFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-methyl-N1-[(2,4,6-trimethylpyridin-3-yl)methyl]cyclobutane-1,3-diaminetrihydrochloride,Mixtureofdiastereomers](/img/structure/B6606922.png)
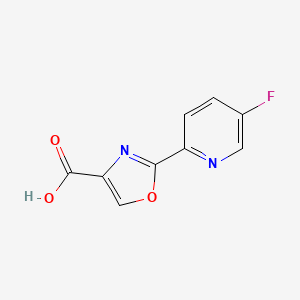
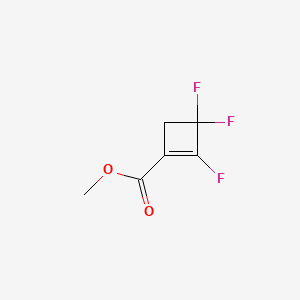

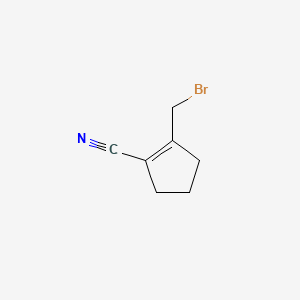
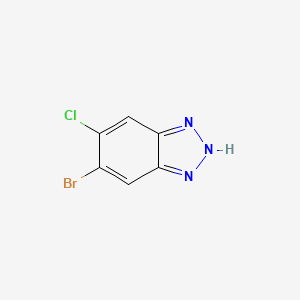
![1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylicacid,Mixtureofdiastereomers](/img/structure/B6606974.png)
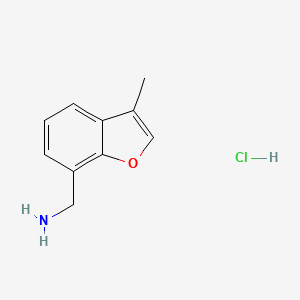
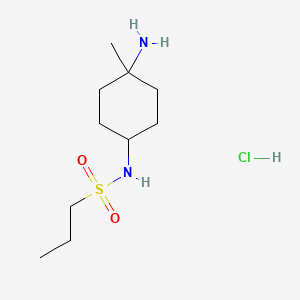
![4-{[(tert-butoxy)carbonyl]amino}-3-methylthiophene-2-carboxylicacid](/img/structure/B6606998.png)

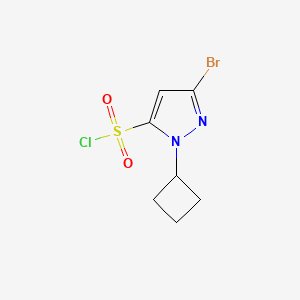
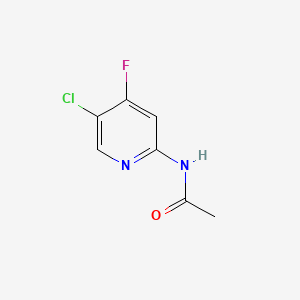
![tert-butyl (3S)-3-[(chlorosulfonyl)(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B6607033.png)
